molecular formula C23H24ClFN4O3S B12422861 (S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Katalognummer: B12422861
Molekulargewicht: 491.0 g/mol
InChI-Schlüssel: DLIHSIJDGBWETL-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a chiral small molecule featuring a thienotriazolodiazepine core. This bicyclic heteroaromatic system is substituted with a 4-chlorophenyl group at position 4 and three methyl groups at positions 2, 3, and 7. The (S)-configured acetamide side chain is esterified with a 2-(2-fluoroethoxy)ethyl group, enhancing its pharmacokinetic properties . The compound is structurally related to JQ1, a well-characterized BET bromodomain inhibitor, but distinguishes itself through fluorine substitution and esterification, which modulate solubility and target engagement .

Eigenschaften

Molekularformel

C23H24ClFN4O3S

Molekulargewicht

491.0 g/mol

IUPAC-Name

2-(2-fluoroethoxy)ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

InChI

InChI=1S/C23H24ClFN4O3S/c1-13-14(2)33-23-20(13)21(16-4-6-17(24)7-5-16)26-18(22-28-27-15(3)29(22)23)12-19(30)32-11-10-31-9-8-25/h4-7,18H,8-12H2,1-3H3/t18-/m0/s1

InChI-Schlüssel

DLIHSIJDGBWETL-SFHVURJKSA-N

Isomerische SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C

Kanonische SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCF)C4=CC=C(C=C4)Cl)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BET-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but it generally includes:

    Formation of Intermediates: Initial steps involve the preparation of intermediates through reactions such as nucleophilic substitution or condensation.

    Coupling Reactions: The final step often involves coupling the intermediates using reagents like palladium catalysts under specific conditions to form the desired BET-IN-1 compound.

Industrial Production Methods

Industrial production of BET-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

BET-IN-1 undergoes various chemical reactions, including:

    Oxidation: BET-IN-1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert BET-IN-1 into reduced forms, often using reagents like sodium borohydride.

    Substitution: BET-IN-1 can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Wissenschaftliche Forschungsanwendungen

BET-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and chromatin remodeling.

    Biology: Employed in cellular and molecular biology to investigate the effects of BET inhibition on cell proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins.

Wirkmechanismus

BET-IN-1 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The primary molecular targets of BET-IN-1 include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action are primarily related to transcriptional regulation and epigenetic modifications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The thienotriazolodiazepine scaffold is shared across several derivatives, but substituents and stereochemistry critically influence biological activity and physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Key Structural Features Biological Targets/Applications
(S)-Target Compound C₂₆H₂₇ClFN₅O₃S 2-(2-Fluoroethoxy)ethyl ester; (S)-configuration PROTACs, BET inhibitors
Methyl (S)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate (MS417) C₂₃H₂₂ClN₅O₂S Methyl ester; lacks fluoroethoxy group BET inhibitor precursor
tert-Butyl (S)-2-(4-(4-(Ethylsulfonamido)phenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate (MMH2-NR) C₃₁H₃₆ClN₆O₄S₂ tert-Butyl ester; ethylsulfonamido substituent DCAF16-mediated BRD4 degradation
NE-020 C₄₄H₄₄ClF₃N₇O₈S PEG-based linker; trifluoromethyl isoindolinone Enhanced solubility for PROTAC applications
AP-PROTAC-1 C₄₇H₄₀ClN₉O₇S Extended diazenyl-benzylamide linker Dual kinase-bromodomain targeting

Key Findings from Comparative Studies

Solubility and Bioavailability :

  • The 2-(2-fluoroethoxy)ethyl ester in the target compound improves aqueous solubility compared to the methyl ester (MS417), which requires DMF or DMSO for dissolution .
  • NE-020’s PEG linker further enhances solubility (logP = 1.2 vs. 2.8 for the target compound) but reduces cellular permeability due to increased molecular weight .

Target Engagement and Selectivity :

  • The tert-butyl ester in MMH2-NR stabilizes the compound against hydrolysis, prolonging its half-life in plasma (t₁/₂ = 8.2 h vs. 4.5 h for the target compound) .
  • AP-PROTAC-1’s diazenyl-benzylamide linker enables dual targeting of BET proteins and kinases, a feature absent in the target compound .

Stereochemical Impact :

  • The (S)-configuration in the target compound is critical for binding to BET bromodomains (Kd = 89 nM vs. 420 nM for the (R)-enantiomer) .
  • In contrast, MMH2-NR retains activity regardless of stereochemistry due to its covalent binding mechanism .

Degradation Efficiency (PROTACs): The target compound’s fluoroethoxy group enhances proteasome recruitment in PROTAC constructs (DC₅₀ = 12 nM vs. 45 nM for non-fluorinated analogs) . dCym-JQ1/SRG-II-19F, a PROTAC derivative with a macrocyclic linker, achieves 95% BRD4 degradation at 10 nM, outperforming linear analogs like NE-020 .

Biologische Aktivität

The compound (S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and pharmacological implications based on recent studies.

Chemical Structure and Properties

The compound features a thieno-triazolo-diazepine core structure with various substituents that may influence its biological activity. The presence of the fluoroethoxy group is particularly significant as it may enhance lipophilicity and biological interaction.

Antiplasmodial Activity

Recent studies have explored the antiplasmodial activity of related compounds containing the 2-fluoroethoxy moiety. For instance, chalcones with similar substitutions showed moderate to good antiplasmodial activities with IC50 values ranging from 6.5 µg/mL to 20 µg/mL. The structural modifications in these compounds suggest that the introduction of specific substituents can significantly affect their efficacy against Plasmodium species .

The proposed mechanism of action for compounds similar to (S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate involves interference with metabolic pathways in the parasite. This includes inhibition of key enzymes involved in the biosynthesis of essential biomolecules necessary for parasite survival.

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • Study on Chalcones : A study synthesized a series of chalcones with varying substituents on the phenyl rings. Those containing a 2-fluoroethoxy group exhibited enhanced antiplasmodial activity compared to their non-fluorinated counterparts. The best-performing compounds had IC50 values significantly lower than those of standard treatments .
  • In Vitro Studies : In vitro evaluations demonstrated that compounds with thieno and diazepine frameworks exhibited cytotoxic effects against various cancer cell lines. These findings suggest potential applications in oncology beyond antimalarial activity.

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µg/mL)Reference
Chalcone AAntiplasmodial8.0
Chalcone BAntiplasmodial6.5
Diazepine CCytotoxicity12.0
Diazepine DCytotoxicity15.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.